![molecular formula C34H36ClFeN4O6 B12641203 3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride CAS No. 15242-39-4](/img/structure/B12641203.png)
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems, such as hemoglobin and chlorophyll The iron(3+) ion in this compound is coordinated to the porphyrin ring, making it a metalloporphyrin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Introduction of Functional Groups: The carboxyethyl and hydroxyethyl groups are introduced through subsequent functionalization reactions.
Metalation: The iron(3+) ion is introduced into the porphyrin ring through a metalation reaction, typically using iron chloride as the metal source.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Advanced techniques like chromatography and crystallization are used for purification.
化学反応の分析
Types of Reactions
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride undergoes various chemical reactions, including:
Oxidation: The iron(3+) ion can undergo redox reactions, making the compound a potential catalyst in oxidation reactions.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iron ion.
Substitution: The functional groups on the porphyrin ring can undergo substitution reactions, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrazine are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron(4+) species, while reduction reactions may yield iron(2+) species.
科学的研究の応用
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its redox properties.
Biology: The compound is studied for its role in mimicking biological systems, such as hemoglobin and cytochromes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of sensors and as a component in advanced materials.
作用機序
The mechanism of action of 3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride involves its ability to undergo redox reactions. The iron(3+) ion can accept and donate electrons, making it an effective catalyst. The porphyrin ring stabilizes the iron ion and facilitates its interaction with various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy.
類似化合物との比較
Similar Compounds
Hemoglobin: A natural metalloporphyrin with an iron ion, essential for oxygen transport in the blood.
Chlorophyll: A natural metalloporphyrin with a magnesium ion, crucial for photosynthesis in plants.
Cytochromes: A group of metalloporphyrins involved in electron transport in cells.
Uniqueness
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride is unique due to its synthetic origin and the specific functional groups attached to the porphyrin ring. These modifications enhance its stability and reactivity, making it suitable for a broader range of applications compared to natural metalloporphyrins.
特性
CAS番号 |
15242-39-4 |
|---|---|
分子式 |
C34H36ClFeN4O6 |
分子量 |
688.0 g/mol |
IUPAC名 |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride |
InChI |
InChI=1S/C34H38N4O6.ClH.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);1H;/q;;+3/p-3 |
InChIキー |
UQHUJMUVNUXJFL-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)O)CCC(=O)O.[Cl-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


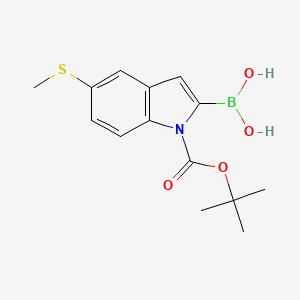
![6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene](/img/structure/B12641130.png)
![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
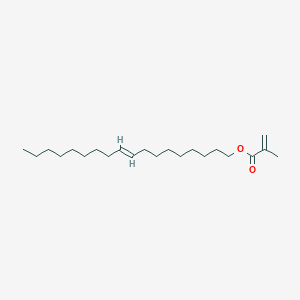
![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)
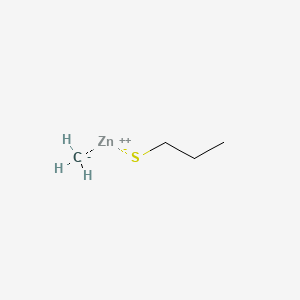
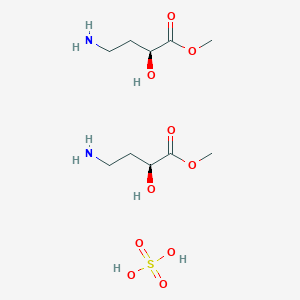
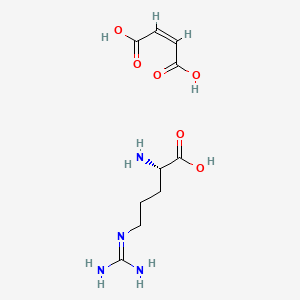
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
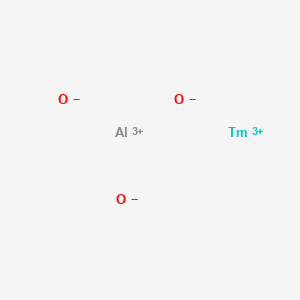

![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
